molecular formula C8H14N2O B2407355 (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol CAS No. 1225882-63-2

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol

Cat. No.: B2407355
CAS No.: 1225882-63-2
M. Wt: 154.213
InChI Key: DKOSACINSQHHJG-UHFFFAOYSA-N
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Description

(5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol: is a chemical compound with the molecular formula C8H14N2O and a molecular weight of 154.21 g/mol It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with suitable reagents.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is used as a building block for the synthesis of more complex molecules. It serves as a versatile intermediate in the preparation of various heterocyclic compounds .

Biology: Its pyrazole moiety is known to interact with biological targets, making it a valuable tool in drug discovery .

Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique chemical properties make it suitable for various applications in these sectors .

Mechanism of Action

The mechanism of action of (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The pyrazole ring in the compound can form hydrogen bonds and hydrophobic interactions with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Uniqueness: (5-Isopropyl-1-methyl-1H-pyrazol-3-yl)methanol is unique due to the presence of both isopropyl and methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

(1-methyl-5-propan-2-ylpyrazol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c1-6(2)8-4-7(5-11)9-10(8)3/h4,6,11H,5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKOSACINSQHHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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